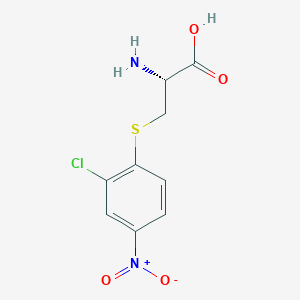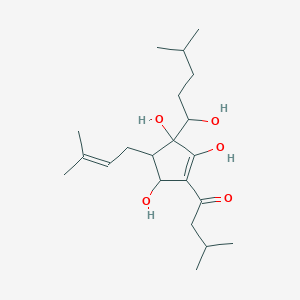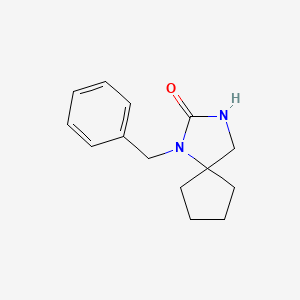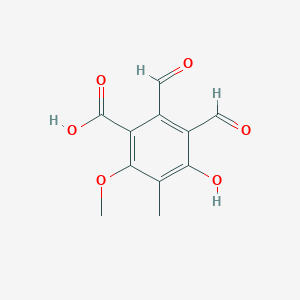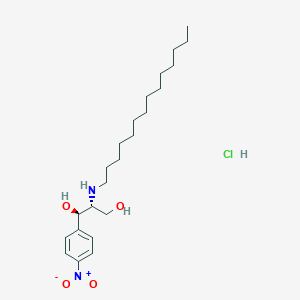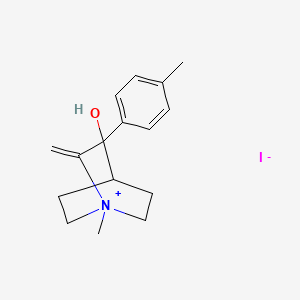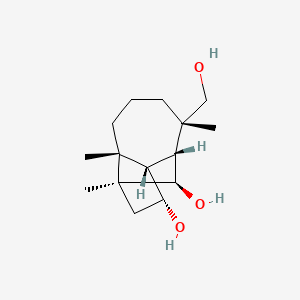
15-Hydroxyculmorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Hydroxyculmorin is a mycotoxin produced by certain species of the Fusarium genus, which are fungi commonly found in agricultural environments. This compound is a hydroxylated derivative of culmorin and is known for its role in the contamination of crops, particularly cereals like wheat and barley. Mycotoxins like this compound pose significant risks to both human and animal health due to their toxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyculmorin involves the hydroxylation of culmorin. The process typically starts with the biosynthesis of culmorin from farnesyl pyrophosphate, followed by specific hydroxylation reactions to introduce the hydroxyl group at the 15th position .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature. it can be isolated from cultures of Fusarium species grown under controlled conditions. The fungi are cultivated on suitable media, and the compound is extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 15-Hydroxyculmorin undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Although less common, reduction reactions can convert the hydroxyl group to a hydrogen atom, forming culmorin.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Culmorin.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
15-Hydroxyculmorin has several applications in scientific research:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of mycotoxin chemistry.
Biology: Research focuses on its biosynthesis, metabolism, and the role it plays in the life cycle of Fusarium species.
Mecanismo De Acción
15-Hydroxyculmorin exerts its effects primarily through the inhibition of detoxification pathways. It has been shown to suppress the glucuronidation of deoxynivalenol, a major detoxification pathway in mammals. This inhibition occurs through the interaction with uridine 5′-diphospho-glucuronosyltransferases (UGTs), enzymes responsible for glucuronidation. The compound forms a complex with these enzymes, reducing their activity and leading to the accumulation of toxic metabolites .
Comparación Con Compuestos Similares
Culmorin: The parent compound of 15-Hydroxyculmorin, lacking the hydroxyl group at the 15th position.
5-Hydroxyculmorin: Another hydroxylated derivative with the hydroxyl group at the 5th position.
12-Hydroxyculmorin: Hydroxylated at the 12th position.
Culmorones: Oxidized derivatives of culmorin.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. Its ability to inhibit detoxification pathways distinguishes it from other similar compounds, making it a significant subject of study in toxicology and biochemistry .
Propiedades
Número CAS |
144447-99-4 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
(1S,2R,6S,7R,8R,9S,11R)-6-(hydroxymethyl)-2,6,9-trimethyltricyclo[5.4.0.02,9]undecane-8,11-diol |
InChI |
InChI=1S/C15H26O3/c1-13(8-16)5-4-6-14(2)10-9(17)7-15(14,3)12(18)11(10)13/h9-12,16-18H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,14-,15-/m1/s1 |
Clave InChI |
OLWYTMKUCGVHCZ-IKIFBEIWSA-N |
SMILES isomérico |
C[C@@]1(CCC[C@@]2([C@@H]3[C@H]1[C@H]([C@]2(C[C@H]3O)C)O)C)CO |
SMILES canónico |
CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



